molecular formula C7H12N2O2 B167183 2-(5-Aminoisoxazol-3-yl)butan-2-ol CAS No. 134965-78-9

2-(5-Aminoisoxazol-3-yl)butan-2-ol

Cat. No.: B167183
CAS No.: 134965-78-9
M. Wt: 156.18 g/mol
InChI Key: WGZRJWRMVMPRML-UHFFFAOYSA-N
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Description

2-(5-Aminoisoxazol-3-yl)butan-2-ol is a tertiary alcohol derivative featuring a 5-aminoisoxazole moiety. The compound combines a hydroxyl group at the second carbon of a butane chain with an isoxazole heterocycle substituted with an amino group at position 4. While direct studies on this compound are sparse in the provided evidence, its structural analogs and derivatives highlight its significance in medicinal chemistry and materials science .

Properties

CAS No.

134965-78-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)butan-2-ol

InChI

InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3

InChI Key

WGZRJWRMVMPRML-UHFFFAOYSA-N

SMILES

CCC(C)(C1=NOC(=C1)N)O

Canonical SMILES

CCC(C)(C1=NOC(=C1)N)O

Synonyms

3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-Aminoisoxazol-3-yl)butan-2-ol with structurally related compounds, focusing on key structural differences and their implications for biological activity and physicochemical properties.

Compound Name Structural Features Biological Activity/Properties Key Differences vs. Target Compound
2-(5-Aminoisoxazol-3-yl)phenol Isoxazole ring with 5-amino group; phenolic hydroxyl group attached to benzene ring Enhanced hydrogen bonding (acidic phenol group); potential enzyme inhibition via active-site binding Phenolic group (acidic) vs. tertiary alcohol (neutral); aromatic ring vs. aliphatic chain
3-Methyl-5-Isoxazolemethanol Isoxazole ring with methyl group; primary alcohol (-CH2OH) Neuroprotective effects; moderate solubility due to primary alcohol Primary alcohol vs. tertiary alcohol; lack of amino substitution
1-(3-Fluorophenyl)butan-2-ol Fluorinated aromatic ring; tertiary alcohol Bioactivity influenced by fluorine’s electronegativity (e.g., metabolic stability) Aromatic fluorophenyl vs. isoxazole ring; no amino group
3-Methyl-5-Isoxazoleacetic Acid Isoxazole ring with acetic acid substituent Moderate antimicrobial activity; higher polarity due to carboxylic acid Carboxylic acid vs. tertiary alcohol; different solubility profile
3-(2,4-Dichlorophenyl)butan-2-ol Dichlorinated aromatic ring; tertiary alcohol Distinct reactivity due to chlorine substituents; potential pesticidal activity Chlorinated aromatic ring vs. isoxazole; no amino group

Key Insights from Comparison

The 5-amino group on the isoxazole enhances hydrogen-bonding capacity, a feature absent in non-amino analogs like 3-Methyl-5-Isoxazoleacetic Acid. This could improve target binding in enzyme inhibition .

Heterocyclic vs. Aromatic Substituents :

  • Compounds with aromatic rings (e.g., 1-(3-Fluorophenyl)butan-2-ol) exhibit bioactivity driven by electronic effects (e.g., fluorine’s electronegativity), whereas the isoxazole ring in the target compound may engage in π-π stacking or dipole interactions with biological targets .

Biological Activity Trends: Antimicrobial activity is observed in isoxazole derivatives with electron-withdrawing groups (e.g., acetic acid in 3-Methyl-5-Isoxazoleacetic Acid) . The amino group in the target compound may shift activity toward enzyme inhibition or receptor modulation. Neuroprotective effects in primary alcohol derivatives (e.g., 3-Methyl-5-Isoxazolemethanol) suggest that alcohol chain length and substitution position critically influence biological pathways .

Unique Features of this compound

  • Tertiary Alcohol Backbone : Provides metabolic stability compared to primary/secondary alcohols, reducing susceptibility to oxidation .
  • Isoxazole-Amino Synergy: The combination of a nitrogen-oxygen heterocycle and an amino group may enable dual binding modes (e.g., hydrogen bonding and hydrophobic interactions) with biological targets .
  • Structural Hybridization : Merging an isoxazole ring with a branched alcohol chain creates a balance between hydrophilicity and lipophilicity, optimizing bioavailability .

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